Tert-butyl ((5-methyl-1,3,4-thiadiazol-2-yl)methyl)carbamate
Overview
Description
Tert-butyl ((5-methyl-1,3,4-thiadiazol-2-yl)methyl)carbamate is a useful research compound. Its molecular formula is C9H15N3O2S and its molecular weight is 229.30 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl ((5-methyl-1,3,4-thiadiazol-2-yl)methyl)carbamate (CAS: 388630-69-1) is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that elucidate its pharmacological effects.
- IUPAC Name : tert-butyl methyl(5-methyl-1,3,4-thiadiazol-2-yl)carbamate
- Molecular Formula : C9H15N3O2S
- Molecular Weight : 229.3 g/mol
- Purity : 95% .
Synthesis and Structure
The compound is synthesized through the reaction of tert-butyl carbamate with 5-methyl-1,3,4-thiadiazole derivatives. The structure features a thiadiazole ring, which is known for its diverse biological activities. The presence of the thiadiazole moiety enhances the compound's interaction with biological targets .
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit significant antimicrobial properties. For example, derivatives of 2-amino-1,3,4-thiadiazole have shown promising activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The introduction of substituents on the thiadiazole ring can enhance this activity .
Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 16–31.25 μg/mL |
This compound | E. coli | Moderate activity |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored in various studies. For instance, compounds with similar structures have demonstrated cytotoxic effects against human cancer cell lines. The activity is often linked to their ability to induce apoptosis and inhibit cell proliferation .
Cell Line | IC50 (ng/μL) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 50 ± 5 | |
A549 (Lung Cancer) | 40 ± 3 | |
HeLa (Cervical Cancer) | 30 ± 2 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. SAR studies have shown that variations in substituents on the thiadiazole ring can significantly alter antimicrobial and anticancer efficacy. For example:
- Adding electron-withdrawing groups generally enhances antibacterial activity.
- Alkyl substitutions may improve lipophilicity and cellular uptake.
Case Studies
- Antimicrobial Screening : A study evaluated several thiadiazole derivatives for their antimicrobial properties against a panel of pathogens. The results indicated that compounds with a methyl group at the C-5 position exhibited superior activity against Gram-positive bacteria compared to their counterparts without this substitution .
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that this compound showed significant cytotoxicity at low concentrations. These findings suggest potential for further development as an anticancer agent .
Properties
IUPAC Name |
tert-butyl N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-6-11-12-7(15-6)5-10-8(13)14-9(2,3)4/h5H2,1-4H3,(H,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWMQNYLRZKODM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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